1,3,5-tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose

Description

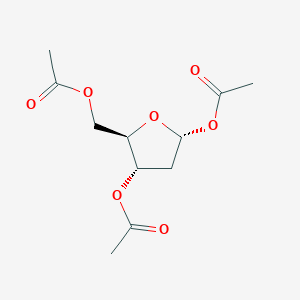

1,3,5-tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose is a protected monosaccharide derivative widely utilized in synthetic organic chemistry, particularly in nucleoside and carbohydrate synthesis. Its structure consists of a pentofuranose ring (five-membered sugar ring) with acetyl groups at the 1-, 3-, and 5-positions and a deoxygenated hydroxyl group at the 2-position. The acetyl groups serve as protective moieties to stabilize the sugar during chemical reactions, while the 2-deoxy configuration enhances its utility in synthesizing modified nucleosides or antiviral agents.

This compound is often employed as an intermediate in the synthesis of complex biomolecules due to its balance of reactivity and stability. Its stereochemistry (alpha-D-erythro configuration) is critical for directing regioselectivity in glycosylation reactions.

Properties

IUPAC Name |

[(2R,3S,5R)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGMBTAACMQRSS-AXFHLTTASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@H](O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1,3,5-Tri-O-acetyl-2-deoxy-α-D-erythro-pentofuranose serves as a crucial building block in organic chemistry. It is primarily used in the synthesis of nucleosides through chemoenzymatic methods. The acetyl groups enhance the compound's reactivity and solubility, facilitating various chemical transformations.

Case Study: Nucleoside Synthesis

In a study published by ChemicalBook, triacetylated 2-deoxy-D-ribose was utilized to synthesize nucleosides via enzymatic processes. The acetylation protects the hydroxyl groups during the reaction, allowing for selective modifications that lead to the formation of nucleoside analogs with potential antiviral properties .

Pharmaceutical Applications

The compound has garnered interest in drug development due to its structural similarity to naturally occurring nucleosides. Researchers have explored its potential as a precursor for antiviral and anticancer agents.

Case Study: Antiviral Agents

Research indicates that derivatives of triacetylated 2-deoxy-D-ribose exhibit antiviral activity against various viruses. For instance, modifications of this compound have been tested for efficacy against HIV and herpes simplex virus (HSV), demonstrating promising results in inhibiting viral replication .

Biochemical Research

In biochemical studies, triacetylated derivatives are often used to investigate enzyme mechanisms and substrate specificity. The compound's ability to mimic natural substrates makes it an excellent candidate for studying glycosylation processes.

Case Study: Enzyme Mechanism Investigation

A notable study involved using triacetylated 2-deoxy-D-ribose to probe the active site of glycosyltransferases. By analyzing the binding interactions between the enzyme and the acetylated sugar, researchers gained insights into substrate recognition and catalysis mechanisms .

Material Science

Beyond traditional biochemical applications, triacetylated sugars are being explored in material science for their potential use in biocompatible materials and drug delivery systems.

Case Study: Biocompatible Polymers

Research has shown that incorporating triacetylated 2-deoxy-D-ribose into polymer matrices can enhance biocompatibility and drug release profiles. These materials are being investigated for use in controlled drug delivery systems that require precise release kinetics .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects through its ability to interact with nucleic acids and enzymes involved in nucleotide metabolism. It can inhibit enzymes such as DNA polymerases and RNA polymerases, leading to the disruption of nucleic acid synthesis. The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Table 1: Key Features of Compared Compounds

Detailed Comparisons

(a) Substituents and Reactivity

- Acetyl vs. p-Toluoyl/Benzoyl Groups: The acetyl groups in the main compound confer moderate lipophilicity and ease of deprotection under basic conditions. Benzoyl groups (as in 134790-39-9) offer greater electron-withdrawing effects, enhancing stability toward hydrolysis.

- Anomeric Leaving Groups: The chloride in 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride and the bromide in 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide act as superior leaving groups compared to the acetylated anomeric position in the main compound. This makes them more reactive in glycosylation reactions .

Research Findings and Trends

- Synthetic Utility : Analogs with halide leaving groups (e.g., Cl, Br) are preferred in glycosylation reactions due to their high reactivity, while acetylated derivatives serve as stable intermediates .

- Biological Performance : Fluorinated and benzoylated compounds (e.g., 134790-39-9) exhibit enhanced bioavailability and resistance to enzymatic degradation, critical for antiviral agents .

Biological Activity

1,3,5-Tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose (CAS No. 96291-74-6) is a pentofuranose derivative that has garnered interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

This compound is characterized by the following chemical formula and structure:

- Chemical Formula : C11H16O7

- Molecular Weight : 248.25 g/mol

The compound features three acetyl groups attached to the hydroxyl groups of the deoxy-pentofuranose structure, which influences its solubility and reactivity.

Synthesis

A convenient synthesis method for this compound involves the acetylation of 2-deoxy-D-erythro-pentose. The process typically yields high purity and quantity, making it suitable for further biological studies .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals effectively. For instance:

- DPPH Radical Scavenging : The compound showed concentration-dependent scavenging activity with IC50 values comparable to ascorbic acid.

- FRAP Assay : Results indicated strong ferric reducing antioxidant power, supporting its role as a potent antioxidant .

Antimicrobial Activity

The compound has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 mg/mL |

| Pseudomonas aeruginosa | 12.5 mg/mL |

These findings suggest that it possesses antibacterial properties that could be explored for therapeutic applications .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It was noted that at certain concentrations, it could induce apoptosis in cancer cells while maintaining viability in normal cells. This selective cytotoxicity is crucial for potential anti-cancer applications .

Case Studies

- Antioxidant Mechanism Investigation : A study evaluated the mechanisms underlying the antioxidant activity of related compounds, suggesting that hydroxyl groups play a critical role in radical scavenging . This insight can be extrapolated to understand the activity of this compound.

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of similar acetylated sugars, confirming their effectiveness against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose, and how can their efficiency be validated?

- Methodological Answer : The compound is typically synthesized via selective acetylation of 2-deoxy-D-ribofuranose derivatives under anhydrous conditions. A common approach involves protecting the hydroxyl groups with acetylating agents (e.g., acetic anhydride) in the presence of a catalyst like pyridine. Efficiency can be validated by monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yields through gravimetric analysis or NMR integration. Purity is confirmed using HPLC with a polar stationary phase (e.g., C18 column) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm acetylation (δ 1.9–2.1 ppm for acetyl protons; δ 170–175 ppm for carbonyl carbons) and the absence of undesired stereoisomers.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+Na] expected for CHO).

- IR Spectroscopy : Confirm acetyl C=O stretches (~1740 cm) and deoxyribose C-O-C vibrations (~1220 cm). Consistency across these methods ensures structural fidelity .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store it in anhydrous environments (e.g., desiccator with PO) at –20°C. Monitor stability via periodic NMR checks for acetyl group decomposition (appearance of free hydroxyl signals). Predicted physical properties (e.g., density: ~1.192 g/cm³, boiling point: ~590°C) suggest limited volatility but thermal sensitivity, requiring avoidance of prolonged heating .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between factors. For example, a central composite design can identify optimal acetylation time and reagent stoichiometry. Statistical validation via ANOVA ensures robustness. This approach minimizes trial-and-error, as demonstrated in chemical reaction optimization studies .

Q. How can contradictory data in literature regarding the compound’s reactivity in glycosylation reactions be resolved?

- Methodological Answer : Conduct comparative kinetic studies under controlled conditions (e.g., solvent, temperature, activating agents). Use computational tools (e.g., density functional theory, DFT) to model reaction pathways and identify competing mechanisms (e.g., SN1 vs. SN2). Cross-validate findings with isotopic labeling (e.g., O tracking) to resolve ambiguities. Integrate experimental and computational data to reconcile discrepancies, as advocated in reaction design frameworks .

Q. What computational strategies predict the compound’s behavior in complex reaction systems, such as nucleoside synthesis?

- Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian 16) to map energy profiles for glycosidic bond formation. Molecular dynamics (MD) simulations can model solvent effects and steric interactions. Couple these with machine learning (ML) algorithms trained on reaction databases to predict regioselectivity. This hybrid approach aligns with ICReDD’s methodology for accelerating reaction discovery .

Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?

- Methodological Answer : Utilize nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the acetylated product from smaller byproducts (e.g., acetic acid). Optimize transmembrane pressure and solvent composition (e.g., ethyl acetate/hexane ratios) to enhance selectivity. This aligns with advancements in chemical engineering separation technologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.